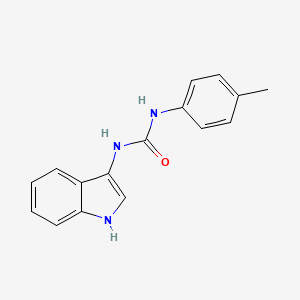

1-(1H-indol-3-yl)-3-(p-tolyl)urea

Beschreibung

Significance of Indole (B1671886) and Urea (B33335) Scaffolds in Drug Discovery and Development

The indole nucleus, a bicyclic system fusing a benzene (B151609) ring to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. ijrpc.com Its structural versatility and ability to mimic the side chain of the amino acid tryptophan allow it to interact with a wide array of biological targets. chula.ac.th This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.commdpi.com The indole scaffold's capacity for substitution at various positions enables fine-tuning of a molecule's pharmacological profile. mdpi.com

Similarly, the urea moiety is a critical functional group in drug design. nih.gov Its ability to form stable hydrogen bonds with biological receptors, such as proteins and enzymes, is a key factor in its widespread use. nih.govnih.gov This hydrogen bonding capability allows urea derivatives to act as potent inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy. frontiersin.org A significant number of approved drugs, particularly in oncology, feature a diaryl urea core. frontiersin.orgresearchgate.net

Overview of the Chemical Compound's Structural Features and Research Context

The compound 1-(1H-indol-3-yl)-3-(p-tolyl)urea features an indole ring connected to a p-tolyl (para-tolyl) group through a urea linker. The indole portion is attached at the 3-position, a common point of functionalization in bioactive indole derivatives. The urea moiety acts as a flexible bridge, with its nitrogen atoms capable of participating in crucial hydrogen bond interactions with target proteins. The p-tolyl group, a benzene ring substituted with a methyl group at the para position, provides a lipophilic domain that can influence the compound's pharmacokinetic and pharmacodynamic properties.

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest a strong potential for biological activity. The combination of the indole scaffold, known for its broad-spectrum bioactivity, and the urea linker, a proven pharmacophore in kinase inhibition and other therapeutic areas, makes this compound an interesting candidate for further investigation in medicinal chemistry. frontiersin.orgresearchgate.net The synthesis of similar indolyl-urea and thiourea (B124793) derivatives has been reported, often with the goal of exploring their antimicrobial and antiviral activities. chula.ac.thnih.gov

Data Tables

Table 1: Examples of FDA-Approved Drugs Containing Indole or Urea Scaffolds

| Drug Name | Scaffold | Therapeutic Application |

|---|---|---|

| Indomethacin | Indole | Anti-inflammatory |

| Sumatriptan | Indole | Antimigraine |

| Ondansetron | Indole | Antiemetic |

| Sorafenib (B1663141) | Diaryl Urea | Anticancer (Kinase Inhibitor) |

| Regorafenib | Diaryl Urea | Anticancer (Kinase Inhibitor) |

| Lenvatinib | Diaryl Urea | Anticancer (Kinase Inhibitor) |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-6-8-12(9-7-11)18-16(20)19-15-10-17-14-5-3-2-4-13(14)15/h2-10,17H,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLQRGCOWPEFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 1 1h Indol 3 Yl 3 P Tolyl Urea and Its Analogs

General Synthetic Strategies for Urea (B33335) Derivatives

The formation of the urea moiety is a fundamental transformation in organic chemistry, with several robust methods available to synthetic chemists. These strategies are broadly applicable and form the basis for the synthesis of a wide array of urea-containing compounds, including the target molecule.

One-Pot Synthesis Approaches for Urea Formation

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. Several such approaches have been developed for urea derivatives.

A prominent one-pot, two-step method involves the microwave-assisted synthesis of N,N'-disubstituted ureas from alkyl halides and amines. researchgate.net This process begins with the conversion of an alkyl halide to an azide, which then undergoes a Staudinger–aza-Wittig reaction with a polymer-bound phosphine (B1218219) under carbon dioxide pressure to form an isocyanate intermediate. Without isolation, this intermediate is then treated with an amine to yield the final urea product in high yields. researchgate.net

Another versatile one-pot strategy begins with primary amides. These can be converted to isocyanate intermediates in situ through a Hofmann rearrangement, which is then trapped by an amine or ammonia (B1221849) source to furnish N-substituted ureas. mdpi.com Similarly, acyl isocyanates, generated from the reaction of primary amides with oxalyl chloride, can react with a variety of nucleophiles, including amines, to provide unsymmetrical ureas in a convenient one-pot, two-step process. mdpi.com

Multi-component reactions (MCRs) also offer an efficient route. A five-component reaction involving an amino benzoic acid, an isocyanate, a primary amine, an oxo compound, and an isocyanide has been developed to produce complex urea derivatives under solvent-free conditions. researchgate.net Additionally, methods utilizing carbon dioxide (CO2) as a C1 building block at atmospheric pressure have been established for the metal-free synthesis of urea derivatives. mdpi.comunmc.edu

Coupling Reactions Involving Amines and Isocyanates

The most direct and widely used method for synthesizing unsymmetrical ureas is the coupling reaction between an amine and an isocyanate. unmc.edu This reaction is typically high-yielding and straightforward, involving the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. mdpi.com

The process is generally carried out in an organic solvent, and for many aryl amines and aryl isocyanates, the reaction proceeds efficiently to form the corresponding diaryl urea derivatives. mdpi.comresearchgate.net The isocyanate precursors themselves are often generated from primary amines using phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). mdpi.com For instance, a series of sorafenib (B1663141) analogs, which are diaryl ureas, were synthesized by first preparing the required aryl isocyanates from the corresponding aryl amines and triphosgene, followed by coupling with another amine. mdpi.com This fundamental reaction forms the most probable direct route to 1-(1H-indol-3-yl)-3-(p-tolyl)urea.

Hypervalent Iodine Reagent Mediated Synthesis

Hypervalent iodine reagents have emerged as mild and selective oxidizing agents in a variety of organic transformations, including the synthesis of ureas. mdpi.comrsc.orgprepchem.comchemicalbook.com Their utility in this context often involves the in situ generation of reactive intermediates.

A key application is in facilitating the Hofmann rearrangement of primary amides to produce isocyanates. mdpi.com Reagents such as phenyliodine diacetate (PIDA) can be used to directly convert a primary amide into an isocyanate intermediate, which is then immediately trapped by an amine present in the reaction mixture to yield the N-substituted urea. mdpi.com This method avoids the isolation of the often sensitive isocyanate. The reactions are known for their mild conditions and tolerance of various functional groups. nih.gov While not a direct coupling, this strategy offers an alternative pathway to the crucial isocyanate precursor required for urea synthesis.

Specific Synthetic Routes to this compound

While a specific documented synthesis for this compound is not readily found in the surveyed literature, a highly plausible synthetic route can be constructed based on the fundamental amine-isocyanate coupling reaction (see Section 2.1.2). The synthesis would logically proceed via the reaction of 3-aminoindole with p-tolyl isocyanate .

Proposed Synthetic Pathway:

Preparation of 3-Aminoindole (Starting Material): The primary challenge lies in the synthesis of the starting material, 3-aminoindole, which is known to be somewhat unstable. Modern methods have been developed for its preparation. One approach involves the reaction of indoles with nitrostyrene, followed by a microwave-assisted cascade reaction with hydrazine (B178648) hydrate (B1144303) to yield the desired 3-aminoindoles. mdpi.com

Preparation of p-Tolyl isocyanate (Reagent): This reagent is commercially available but can also be synthesized. A common laboratory method involves the reaction of p-toluidine (B81030) with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in a solvent like chloroform. chemicalbook.com

Coupling Reaction: The final step would involve the nucleophilic addition of 3-aminoindole to p-tolyl isocyanate. The reaction would likely be carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. The lone pair of the amino group at the C-3 position of the indole (B1671886) would attack the carbonyl carbon of the isocyanate, leading to the formation of the desired this compound.

This proposed route leverages the most reliable and direct method for urea formation and is supported by numerous examples of similar couplings in the literature. researchgate.net

Synthesis of Related Indole-Urea and p-Tolyl Urea Derivatives

The synthesis of analogs provides a broader context for the preparation of the target compound. Research into related structures demonstrates the robustness of the underlying chemical principles.

Incorporation of Indole Moieties into Urea Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, and various methods have been developed to incorporate it into urea-containing molecules.

One documented approach involves the synthesis of N-aminoindole ureas. In this method, an ethyl indole-3-carboxylate (B1236618) is first N-aminated. The resulting N-aminoindole intermediate is then reacted with various aryl isocyanates in a pyridine (B92270) solvent to furnish the corresponding N-aminoindole ureas in good yields. unmc.edu This demonstrates the feasibility of reacting an amino group attached to the indole nitrogen with an isocyanate.

Another strategy involves using indole-3-acetic acid as a starting material. unmc.edu While not leading directly to a urea at the 3-position, these syntheses show how the indole scaffold can be functionalized and coupled with other molecules, including those containing urea functionalities, using reagents like propylphosphonic anhydride (B1165640) (T3P). unmc.edu Furthermore, syntheses of complex ureas attached to the indole core via a methyl linker at the C-3 position have also been reported, showcasing the versatility of the indole ring as a building block for diverse urea derivatives. researchgate.net

Derivatization of the p-Tolyl Urea Moiety

The synthesis of analogs of this compound often involves modifications to the p-tolyl urea portion of the molecule. This allows for a systematic exploration of structure-activity relationships by introducing a variety of functional groups onto the phenyl ring. The primary strategies for derivatization typically involve the synthesis of a series of analogs by reacting a common indole precursor with variously substituted p-tolyl isocyanates or their synthetic equivalents.

A general and efficient method for creating a library of such compounds involves the reaction of an amino-indole intermediate with a range of aryl isocyanates. For instance, N-aminoindole precursors can be reacted with different aryl isocyanates in a solvent like pyridine to yield the corresponding N-aminoindole ureas in good yields. researchgate.net This approach allows for the introduction of diverse substituents on the phenyl ring, thereby modifying the electronic and steric properties of the p-tolyl group.

Another common strategy begins with substituted anilines, which are the precursors to the p-tolyl moiety. For example, substituted anilines can be reacted with phenyl chloroformate to produce phenylcarbamates. mdpi.com These intermediates can then be coupled with an appropriate amino-indole derivative to form the final urea compounds. This method provides a versatile route to a wide array of analogs, as a large number of substituted anilines are commercially available or readily synthesized.

The types of derivatizations can range from simple alterations of the methyl group's position (ortho-, meta-, para-tolyl) to the introduction of electron-donating or electron-withdrawing groups on the aromatic ring. Research has shown the preparation of various phenyl urea derivatives where the phenyl ring is substituted with groups like halogens (e.g., -Br, -Cl), alkyls, or nitro groups. mdpi.comnih.gov For example, the reaction of an appropriate amine with p-tolyl isocyanate is a standard procedure for forming the corresponding urea. nih.gov By replacing p-tolyl isocyanate with other substituted phenyl isocyanates, a diverse set of analogs can be synthesized.

The table below illustrates the synthesis of various substituted phenyl urea derivatives, showcasing the versatility of the urea formation reaction for creating analogs.

Table 1: Synthesis of Substituted Phenyl Urea Analogs

| Entry | Amine Precursor | Isocyanate | Product | Yield (%) |

| 1 | 3-Amino-4-(3,5-dimethylpiperidin-1-yl)-N-ethyl-N-(pyridin-2-yl)benzamide | Phenyl isocyanate | Ethyl 3-(4-(3,5-dimethylpiperidin-1-yl)-3-(3-phenylureido)phenyl)-4,4,4-trifluorobutanoate | 84.5 |

| 2 | 3-Amino-4-(3,5-dimethylpiperidin-1-yl)-N-ethyl-N-(pyridin-2-yl)benzamide | p-Tolyl isocyanate | Ethyl 3-(4-(3,5-dimethylpiperidin-1-yl)-3-(3-(p-tolyl)ureido)phenyl)-4,4,4-trifluorobutanoate | 86.1 |

| 3 | 2-Aminoisoindoline-1,3-dione | Phenyl isocyanate | 1-(1,3-Dioxoisoindolin-2-yl)-3-phenylurea | - |

| 4 | 2-Aminoisoindoline-1,3-dione | 4-Bromophenyl isocyanate | 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | - |

Data adapted from multiple sources for illustrative purposes. mdpi.comnih.gov

Carbonylative Synthesis and Functionalization in Indole Chemistry Relevant to Urea Formation

Carbonylation reactions are powerful tools in organic synthesis, enabling the introduction of a carbonyl group (C=O) from carbon monoxide (CO) or other C1 sources. nih.govresearchgate.net In the context of indole chemistry, these methods have been developed for the synthesis and functionalization of the indole core. beilstein-journals.orgnih.gov While direct carbonylative synthesis of this compound is not commonly reported, related carbonylative processes are highly relevant to the formation of the urea linkage.

Metal-catalyzed carbonylation reactions, particularly those using palladium (Pd) catalysts, are central to this field. beilstein-journals.org These reactions can be employed to synthesize a variety of carbonyl-containing indole derivatives. For instance, Pd-catalyzed carbonylative cyclization of o-indolylarylamines has been investigated. In some cases, when primary amines are used in these reactions, the expected annulated products are formed alongside corresponding urea derivatives as byproducts. nih.gov This indicates that under certain carbonylative conditions, isocyanate intermediates can be generated in situ, which are then trapped by amines to form ureas.

The general mechanism for such transformations often involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide, followed by the insertion of carbon monoxide to form a Pd(II)-acyl complex. This complex can then react with a nucleophile, such as an amine, to generate the final product. The formation of ureas as byproducts suggests a pathway where the amine attacks a CO-ligated palladium complex, leading to the formation of an isocyanate which is subsequently trapped.

Recent advancements have focused on developing more direct and efficient carbonylative methods. For example, Pd(II)-catalyzed oxidative carbonylation reactions represent a more environmentally friendly approach for synthesizing important organic compounds. nih.govbeilstein-journals.org These reactions exploit the electrophilic nature of Pd(II) species to catalyze heterocyclization reactions. While typically used to form esters and amides, the underlying principles can be adapted for urea synthesis.

The table below summarizes relevant carbonylative reactions in indole chemistry that demonstrate the potential for urea formation.

Table 2: Carbonylative Reactions in Indole Synthesis

| Catalyst System | Substrate | Reagents & Conditions | Product Type | Relevance to Urea Synthesis | Reference |

| Pd(OAc)₂, DPEPhos | 2-gem-dibromovinylaniline | Arylboronic ester, CO (12 bar), Dioxane, 100°C | 2-Aroylindole | Demonstrates CO insertion into an indole precursor system. | nih.gov |

| PdI₂, KI | 2-Alkynylaniline Imines | O₂, CO/O₂ (4:1, 40 bar), Dioxane, 120°C | Indole-2-carboxamides | Formation of an amide bond via carbonylation, a related transformation to urea synthesis. | researchgate.net |

| Pd(0) catalyst | o-Indolylarylamines with primary amines | CO | Annulated products + Urea byproducts | Direct observation of urea formation during a carbonylative cyclization. | nih.gov |

Furthermore, light-driven reactions catalyzed by radical S-Adenosylmethionine (rSAM) enzymes are emerging as a novel approach for complex biochemical transformations. acs.org While current applications have demonstrated trifluoromethylation at the C2 position of the indole ring, the underlying principles of using controlled radical reactions could potentially be harnessed for novel functionalizations, including those that could lead to urea formation under biocompatible conditions. acs.org

Structure Activity Relationship Sar Studies of 1 1h Indol 3 Yl 3 P Tolyl Urea and Its Derivatives

Elucidation of Key Pharmacophores within the 1-(1H-indol-3-yl)-3-(p-tolyl)urea Scaffold

The fundamental structure of this compound contains three essential pharmacophoric components that are crucial for its biological activity: the indole (B1671886) ring, the urea (B33335) linkage, and the p-tolyl group. The indole nucleus is a common feature in many biologically active compounds and often participates in drug-receptor interactions. researchgate.netnih.gov Its bicyclic aromatic structure can engage in hydrophobic and π-stacking interactions with biological targets. Furthermore, the nitrogen atom in the indole ring can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within a receptor's binding site. nih.gov

The urea moiety (–NH–CO–NH–) is a key structural element renowned for its role in medicinal chemistry. It serves as a rigid and effective hydrogen bond donor and acceptor. mdpi.comnih.gov The two N-H groups can donate hydrogen bonds, while the carbonyl oxygen can accept a hydrogen bond, allowing for multiple, stable interactions with amino acid residues in target proteins like kinases. mdpi.comnih.gov This dual hydrogen-bonding capability is a cornerstone of the molecular recognition and bioactivity of many urea-based drugs. nih.gov

The p-tolyl group, a phenyl ring substituted with a methyl group at the para position, provides another site for hydrophobic interactions. This aromatic ring can fit into hydrophobic pockets within a protein, and the nature and position of its substituents can significantly tune the compound's biological profile. Together, these three components create a molecular scaffold primed for specific and potent interactions with biological macromolecules.

Impact of Substitutions on the Indole Ring on Biological Activity

Modifications to the indole ring of indolyl-urea derivatives have a pronounced effect on their biological activity. The position and electronic nature of substituents can either enhance or diminish the compound's efficacy.

The N-H group of the indole is often vital for activity, as it can form hydrogen bonds with target macromolecules. researchgate.net Replacing the hydrogen at the N1 position with bulkier groups like alkyl or benzyl (B1604629) can lead to a significant reduction or even complete loss of activity, highlighting the steric sensitivity around this position.

Substitutions on the benzene (B151609) portion of the indole ring also play a critical role. For instance, in some series of indole derivatives, introducing a substituent at the C-5 position can enhance anti-tumor activity, whereas a substituent at the C-7 position can dramatically decrease it. This suggests that the space around the C-7 position may be sterically restricted within the target's binding site. The introduction of electron-donating or electron-withdrawing groups can also alter the electronic properties of the indole ring system, influencing its binding affinity.

Table 1: Effect of Indole Ring Substitution on Biological Activity (General Observations for Indole Derivatives)

| Substitution Position | Type of Substituent | General Impact on Activity |

| N-1 | Alkyl, Benzyl | Often reduces or abolishes activity |

| C-5 | Methoxy (B1213986), Halogen | Can enhance activity |

| C-7 | Various | Often reduces activity due to steric hindrance |

This table represents generalized findings from various studies on indole derivatives and may not be universally applicable to all biological targets.

Influence of Modifications to the Urea Linkage on Biological Activity

The urea linkage is not merely a spacer but an active participant in molecular recognition, primarily through hydrogen bonding. mdpi.comnih.gov The structural integrity of the urea moiety is often essential for maintaining biological activity. The two N-H protons and the carbonyl oxygen are critical for forming a network of hydrogen bonds that stabilize the ligand-protein complex. Removal of the urea group typically results in inactive compounds. mdpi.com

Replacing the urea linkage with a thiourea (B124793) group (–NH–CS–NH–) is a common isosteric modification explored in medicinal chemistry. This change can significantly impact activity by altering the hydrogen-bonding geometry and electronic distribution. While both groups can participate in hydrogen bonding, the difference in the bond angles and the electronic nature of the carbonyl (C=O) versus the thiocarbonyl (C=S) can lead to altered binding affinities and selectivities for different biological targets.

Furthermore, the transition from an acyclic urea, like the parent compound, to a cyclic urea can be a strategic move to improve chemical stability and pharmacokinetic properties. nih.gov Such modifications lock the conformation of this part of the molecule, which can be beneficial if the constrained conformation matches the bioactive one. nih.gov

Role of the p-Tolyl Moiety and its Substituents in Modulating Biological Effects

The p-tolyl moiety serves as a crucial hydrophobic anchor, fitting into specific pockets of target proteins. The position and nature of the substituent on this phenyl ring are pivotal in modulating biological effects. In the parent compound, the methyl group at the para-position contributes to hydrophobic binding.

Structure-activity relationship studies on related aryl-thioureas have shown that the electronic properties of substituents on the aryl ring are critical. For example, placing electron-withdrawing groups, such as a nitro group (NO₂), on the ring can increase potency. The position of this substitution is also key; in one study, a meta-substituted nitro group resulted in the most potent compound, suggesting a specific electronic and steric requirement in the binding pocket.

The SAR can be summarized as follows for related compounds:

Aromaticity is essential : The phenyl ring is a necessary feature.

Substituent position matters : Activity can vary significantly between ortho, meta, and para isomers.

Electronic effects are significant : Electron-withdrawing groups can enhance potency compared to electron-donating groups like the methyl in the p-tolyl moiety.

Table 2: Influence of Phenyl Ring Substituents on Activity (Based on related aryl-thiourea inhibitors)

| Substituent at Phenyl Ring | Position | Relative Potency |

| H (unsubstituted) | - | Baseline |

| 4-CH₃ (p-tolyl) | para | - |

| 3-NO₂ | meta | High |

| 4-NO₂ | para | Moderate |

This table illustrates trends observed in related compound series; specific effects can be target-dependent.

Conformational Flexibility and Steric Effects on Activity

The biological activity of this compound is intrinsically linked to its three-dimensional shape and flexibility. Diaryl ureas possess significant conformational freedom due to rotation around the C-N bonds of the urea linker. nih.gov This flexibility allows the molecule to adopt various shapes, but only a specific conformation, the "bioactive conformation," is typically responsible for binding to the target.

Studies on diaryl ureas and thioureas show they can exist in several conformations, such as anti-anti, syn-anti, or syn-syn, referring to the orientation of the aryl rings relative to the urea C=O or C=S bond. nih.gov While ureas predominantly favor the planar anti-anti conformation, which is often the most active, thioureas show greater flexibility. nih.gov

Steric effects play a critical role in determining the preferred conformation and, consequently, the biological activity. nih.gov Bulky substituents on either the indole or the tolyl ring can restrict rotation, forcing the molecule into a specific conformation. If this conformation is the bioactive one, activity may be enhanced. Conversely, if steric hindrance prevents the molecule from adopting the necessary shape to fit into the binding site, activity will be reduced. For example, bulky ortho-substituents on the tolyl ring may cause a steric clash, either with the protein or with the urea group itself, potentially decreasing binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses for Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. jocpr.comubaya.ac.id For a series of derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the optimization of lead compounds. ubaya.ac.id

These mathematical models are built using calculated molecular descriptors that quantify various physicochemical properties of the molecules. nih.gov Common descriptors include:

Lipophilicity (logP): Describes the compound's solubility and ability to cross cell membranes. In some related series, lipophilicity has been identified as a key driver of improved activity.

Electronic Descriptors: Quantify the electronic environment of the molecule, such as partial atomic charges and HOMO/LUMO energies. jocpr.com

Topological and Steric Descriptors: Describe the size, shape, and branching of the molecule.

A typical QSAR study involves synthesizing and testing a "training set" of compounds to build a model, which is then validated using a "test set" of molecules. jocpr.com A successful QSAR model, often expressed as a multiple linear regression (MLR) equation, can reveal which properties are most important for activity. nih.gov For instance, a model might show that high activity is correlated with increased lipophilicity and the presence of an electron-withdrawing group at a specific position. This information provides a rational basis for designing more potent and selective derivatives.

Preclinical Biological Evaluation of 1 1h Indol 3 Yl 3 P Tolyl Urea and Structural Analogs

In Vitro Biological Screening and Cellular Assays

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative properties of indole-urea derivatives and related compounds have been evaluated against various human cancer cell lines. While direct data on the antiproliferative activity of 1-(1H-indol-3-yl)-3-(p-tolyl)urea is not extensively documented in publicly available research, studies on structurally similar compounds provide insights into the potential of this chemical class.

For instance, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, which share a similar urea-linked aromatic structure, have demonstrated significant antiproliferative activity. nih.gov Two compounds from this series, in particular, inhibited the growth of multiple neoplastic cell lines at concentrations below 1 microM. nih.gov Another related class of compounds, 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes, has been shown to inhibit the growth of colon cancer cells with IC50 values in the range of 1 to 10 micromolar. nih.gov These findings suggest that the indole (B1671886) and substituted phenyl urea (B33335) motifs can be key pharmacophoric elements for cytotoxic activity.

Table 1: Antiproliferative Activity of Selected Indole Analogs

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | Leukemia (SR) | IC50 < 1 µM | nih.gov |

| 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes | Colon (HT-29, HCT-15) | IC50 = 1-10 µM | nih.gov |

| Nortopsentin Analogs | Leukemia (K-562, SR) | GI50 = 0.06-0.67 µM | nih.gov |

Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, originating from macropinosomes. This alternative cell death pathway is of particular interest for cancers that have developed resistance to apoptosis.

Research into indole-based chalcones has identified potent inducers of methuosis. However, studies on certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have indicated that the inclusion of a 1-(p-tolyl)urea moiety might be detrimental to the vacuole-inducing effect. In one study, the removal of this specific group led to a significant increase in the compound's ability to induce vacuolization. This suggests that while the indole core is important, the nature of the substituent at other positions plays a crucial role in triggering the methuosis pathway. There is currently a lack of direct evidence to confirm whether this compound itself can induce methuosis.

An ideal anticancer agent should exhibit selective cytotoxicity towards cancer cells while sparing normal, healthy cells. Studies on related thiourea (B124793) derivatives have shown promising results in this regard. A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against several human cancer cell lines, including colon, prostate, and leukemia cells, while showing favorable selectivity over normal human keratinocyte (HaCaT) cells. nih.gov For example, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed high activity against cancer cells with IC50 values ranging from 1.5 to 8.9 µM, while being less toxic to normal cells. nih.gov

Similarly, another study on diselenide-containing paclitaxel (B517696) nanoparticles demonstrated a specific killing effect on cancer cells with significantly lower toxicity to normal cells. nih.gov While these findings are for structurally different molecules, they highlight the potential for achieving cancer cell selectivity with urea and thiourea-based compounds. Further investigation is needed to determine if this compound possesses similar selective properties.

Enzyme Inhibition Studies

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a key enzyme in the antigen presentation pathway, trimming peptides for loading onto Major Histocompatibility Complex (MHC) class I molecules. Inhibition of ERAP1 is being explored as a potential strategy in immuno-oncology.

High-throughput screening has identified compounds that are selective inhibitors of ERAP1. nih.govbroadinstitute.orgacs.orgresearchgate.net Notably, a structural analog containing the p-tolylurea (B1198767) moiety, 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea , was identified as a competitive inhibitor of ERAP1. nih.govbroadinstitute.orgacs.org This compound inhibited ERAP1 with an IC50 value of 6.9 µM and demonstrated dose-dependent inhibition of antigen presentation in a cellular assay with an IC50 of 45 µM. acs.org Another identified inhibitor, N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide , incorporates an indole group and also shows ERAP1 inhibition with an IC50 of 9.2 µM. nih.gov The fact that analogs containing either the indole or the p-tolylurea fragment exhibit ERAP1 inhibitory activity suggests that this compound is a compound of interest for further investigation in this area.

Table 2: ERAP1 Inhibition by Structural Analogs

| Compound | ERAP1 IC50 (µM) | Cellular Antigen Presentation IC50 (µM) | Reference |

|---|---|---|---|

| 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea | 6.9 | 45 | acs.org |

| N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide | 9.2 | Not Reported | nih.gov |

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. niscpr.res.innih.gov

The search for effective urease inhibitors has explored various chemical classes, including urea and thiourea derivatives. nih.gov Compounds containing a urea or thiourea fragment are considered natural candidates for urease inhibition due to their structural similarity to the substrate. nih.gov For example, arylthiourea derivatives of tryptamine (B22526) have been identified as noncompetitive inhibitors of urease. researchgate.net However, there is no specific data available in the reviewed literature to indicate that this compound is an inhibitor of the urease enzyme. Given that related indole and urea compounds have shown activity, this remains an area for potential future investigation.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in regulating inflammatory responses. mdpi.com Their activation is observed in numerous cell types following exposure to inflammatory stimuli. nih.gov Consequently, inhibitors of p38 MAP kinase are considered promising therapeutic agents for a variety of inflammatory conditions. nih.gov

Notably, diaryl urea compounds have been identified as potent inhibitors of p38 MAP kinase. columbia.edu These inhibitors function by stabilizing a conformation of the kinase that is incompatible with ATP binding, thereby preventing its catalytic activity. columbia.edunih.gov The binding of these urea-based inhibitors often involves interactions with a distinct allosteric pocket, separate from the ATP-binding site, which is exposed when the kinase adopts a specific "DFG-out" conformation. mdpi.comnih.gov Key interactions include hydrogen bonding between the urea hydrogens and the carboxylate oxygens of specific amino acid residues within the kinase, such as Glu71. columbia.edu The potency and selectivity of these inhibitors can be significantly influenced by the nature of the substituents on the aryl rings. For instance, the presence of a t-butyl group has been shown to confer unique interactions with the p38α isoform, enhancing both inhibitory activity and kinase selectivity. mdpi.com

While direct inhibitory data for this compound on p38 MAP kinase is not extensively detailed in the provided results, the broader class of diaryl ureas, to which it belongs, demonstrates significant potential in this area. For example, the pyrazole (B372694) urea-based inhibitor BIRB 796 has advanced to clinical trials for inflammatory diseases. nih.gov Another compound, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), has been identified as a potent dual inhibitor of soluble epoxide hydrolase and p38β kinase, showing promise in preclinical models of Alzheimer's disease by mitigating neuroinflammation. nih.gov

Table 1: Examples of Urea-Based p38 MAP Kinase Inhibitors and their Activity

| Compound Name | Target(s) | Reported Activity | Reference |

| Diaryl urea compounds | p38 MAP Kinase | Stabilize a kinase conformation incompatible with ATP binding. | columbia.edu |

| BIRB 796 | p38 MAP Kinase | Advanced to clinical trials for inflammatory diseases. | nih.gov |

| 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) | Soluble epoxide hydrolase, p38β kinase | Potent dual inhibitor with anti-neuroinflammatory effects. | nih.gov |

Other Enzyme Targets (e.g., Acetylcholinesterase)

Beyond p38 MAP kinase, the inhibitory potential of indolyl derivatives extends to other enzymes, notably acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com

Several studies have highlighted the AChE inhibitory activity of various compounds. For instance, flavonoids isolated from Agrimonia pilosa, including quercetin, have demonstrated significant inhibitory effects on AChE. mdpi.com Similarly, novel pyridazine-containing compounds have been synthesized and evaluated as potential dual inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov In one study, a synthesized pyridazine (B1198779) derivative showed more potent AChE inhibition than the established drug rivastigmine. nih.gov

While direct data on the acetylcholinesterase inhibitory activity of this compound is not specified, the indole nucleus is a component of various compounds with demonstrated biological activities. The exploration of lupinine (B175516) triazole derivatives has also identified potent AChE inhibitors, with one derivative exhibiting a mixed-type inhibitory mechanism. nih.gov This suggests that the broader class of indole-containing compounds warrants investigation for their potential effects on acetylcholinesterase and other enzymes relevant to neurodegenerative diseases.

Table 2: Examples of Acetylcholinesterase Inhibitors

| Compound/Compound Class | Source/Type | Reported Activity | Reference |

| Quercetin | Flavonoid from Agrimonia pilosa | Significant inhibitory effect on AChE. | mdpi.com |

| Pyridazine derivatives | Synthetic | Potent dual inhibitors of AChE and BuChE. | nih.gov |

| Lupinine triazole derivatives | Synthetic | Potent AChE inhibitors with mixed-type inhibition. | nih.gov |

Antimicrobial Activity against Bacterial and Fungal Strains

The indole nucleus is a recognized scaffold in the development of antimicrobial agents. nih.gov Derivatives of indole have shown promise against a range of microbial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Research into new urea derivatives has identified compounds with notable antimicrobial properties. For instance, a series of N,N-disubstituted urea compounds were synthesized and evaluated against various bacterial and fungal strains. nih.gov One particular adamantyl urea derivative demonstrated outstanding and selective inhibition against Acinetobacter baumannii. nih.gov The synthesis of pyrimidinones (B12756618) from 3-acetylindole (B1664109) and urea derivatives has also yielded compounds with promising antibacterial activity against a panel of organisms including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. researchgate.net

Furthermore, the synthesis of (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione and its derivatives has resulted in compounds with significant antibacterial action. hrpub.orgresearchgate.net These compounds were generally more effective against Gram-positive bacteria than Gram-negative bacteria. hrpub.org

Table 3: Antimicrobial Activity of Indole and Urea Derivatives

| Compound Class | Target Organisms | Reported Activity | Reference |

| Adamantyl urea derivatives | Acinetobacter baumannii | Selective and outstanding inhibition. | nih.gov |

| Pyrimidinones from 3-acetylindole | P. aeruginosa, E. coli, S. aureus | Promising antibacterial activity. | researchgate.net |

| (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial action, more effective against Gram-positive bacteria. | hrpub.orgresearchgate.net |

| 2-(1H-indol-3-yl)tetrahydroquinoline derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent in vitro activity. | nih.gov |

Receptor-Associated Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibition

Receptor-tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a significant therapeutic target in oncology due to its role in cancer malignancy. While several biologics targeting ROR1 are in clinical trials, the development of selective small-molecule inhibitors has been more limited. nih.gov

Recent research has focused on the optimization of indole-based compounds as ROR1 inhibitors. An initial lead compound, LDR102, which is an indole derivative, showed promising antitumor efficacy but also had off-target activities and suboptimal pharmacokinetic properties. nih.gov A subsequent optimization effort led to the development of a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives. One of these derivatives, compound 24d, demonstrated exceptional ROR1 inhibitory potency, high selectivity, and robust antitumor activity both in vitro and in vivo, along with an improved pharmacokinetic profile. nih.gov This work highlights the potential of the indole scaffold for developing selective and effective ROR1 inhibitors for cancer therapy.

Table 4: Indole-Based ROR1 Inhibitors

| Compound | Key Features | Outcome | Reference |

| LDR102 | Indole-based ROR1 inhibitor | Promising antitumor efficacy but with off-target activity and suboptimal pharmacokinetics. | nih.gov |

| Compound 24d (1-methyl-3-(pyridin-3-yl)-1H-indole derivative) | Optimized indole derivative | Exceptional ROR1 inhibitory potency, high selectivity, and robust antitumor activity in vitro and in vivo. | nih.gov |

In Vivo Efficacy Studies in Animal Models (Preclinical)

The translation of in vitro activity to in vivo efficacy is a critical step in the preclinical evaluation of any potential therapeutic agent. For this compound and its analogs, in vivo studies in animal models have provided crucial insights into their therapeutic potential in the contexts of cancer and infectious diseases.

Efficacy in Cancer Xenograft Models

Patient-derived tumor xenografts (PDTX) are increasingly utilized as preclinical models in oncology drug development because they can recapitulate the heterogeneity and architecture of human tumors more accurately than traditional cell line-based xenografts. nih.gov

Indole compounds have shown promise in cancer xenograft models. For instance, the novel synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane has demonstrated potent anticancer activity in lung cancer xenograft models, suggesting its potential as a lead pharmaceutical compound for cancer treatment. nih.gov Similarly, a novel pyrazolyl-urea compound, GeGe-3, has exhibited anti-angiogenic properties and has been shown to reduce cell growth in various cancer cell lines, making it a priority for further preclinical evaluation, which would likely include xenograft studies. mdpi.com

The efficacy of ROR1 inhibitors has also been demonstrated in vivo. The optimized indole derivative, compound 24d, which is a potent and selective ROR1 inhibitor, has shown robust antitumor activity in in vivo models, further underscoring the potential of indole-based compounds in cancer therapy. nih.gov

Table 5: In Vivo Efficacy of Indole and Urea Analogs in Cancer Xenograft Models

| Compound/Compound Class | Cancer Type | Animal Model | Outcome | Reference |

| 1,1,3-tri(3-indolyl)cyclohexane | Lung Cancer | Xenograft model | Potent anticancer activity. | nih.gov |

| GeGe-3 (Pyrazolyl-urea) | Various solid cancers (in vitro) | Further preclinical evaluation including xenografts is warranted. | Anti-angiogenic and antiproliferative effects. | mdpi.com |

| Compound 24d (Indole derivative) | Cancers with ROR1 expression | In vivo models | Robust antitumor activity. | nih.gov |

Efficacy in Infection Models (e.g., Staphylococcal Sepsis)

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection. mdpi.com Animal models of sepsis are crucial for evaluating the efficacy of new therapeutic interventions.

In a murine model of staphylococcal sepsis, the efficacy of various therapeutic agents has been investigated. One study utilized a quorum-sensing peptide inhibitor, RNAIII-inhibiting peptide (RIP), to prevent Staphylococcus aureus toxin production. nih.gov When administered in combination with conventional antibiotics like vancomycin, RIP significantly reduced lethality and bacteremia in mice with S. aureus-induced sepsis. nih.gov This highlights the potential of targeting bacterial virulence factors as a strategy to improve outcomes in severe infections.

While direct studies on the efficacy of this compound in staphylococcal sepsis models were not found, the demonstrated antimicrobial activity of related indole and urea derivatives against S. aureus suggests that this class of compounds could be promising candidates for evaluation in such in vivo infection models. nih.govresearchgate.net

Table 6: Efficacy of Therapeutic Agents in a Murine Staphylococcal Sepsis Model

| Therapeutic Agent | Combination Therapy | Outcome | Reference |

| RNAIII-inhibiting peptide (RIP) | Vancomycin | Significantly reduced lethality and bacteremia. | nih.gov |

Pharmacodynamic Assessments in Preclinical Models

The preclinical pharmacodynamic evaluation of this compound and its structural analogs has been a focal point of research to understand their mechanisms of action and to identify the cellular pathways they modulate. These studies are crucial for establishing the biological rationale for their potential use as therapeutic agents. The core structure, combining an indole ring and a urea moiety, is a well-recognized pharmacophore in medicinal chemistry, often associated with kinase inhibition and other anticancer activities. nih.govresearchgate.net

Research into compounds structurally related to this compound suggests that their pharmacodynamic effects are primarily centered on the inhibition of key proteins involved in cancer cell proliferation and survival. The urea group is known to be a critical feature in many kinase inhibitors, where it can form essential hydrogen bonds with the target protein. nih.govmdpi.com The indole moiety also contributes significantly to the biological activity, a feature common to many compounds with anticancer properties. nih.gov

A notable structural analog, 1-(5-(1H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone (HD02), which incorporates the indole and p-tolyl groups within a pyrazoline scaffold, has demonstrated significant cytotoxic effects against a panel of cancer cell lines. nih.gov This suggests that the combined pharmacophoric features of the indole and p-tolyl moieties are key contributors to the observed anticancer activity.

The pharmacodynamic assessments of such indole-urea based compounds often involve a multi-pronged approach, including:

Enzyme Inhibition Assays: To determine the specific molecular targets, such as protein kinases that are critical for tumor growth and angiogenesis. Diaryl urea derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR and PDGFR, as well as intracellular kinases like Raf. nih.govmdpi.com

Cell-Based Assays: To evaluate the effects on cancer cell lines, including proliferation, apoptosis, and cell cycle progression. For instance, some diarylureas have been found to induce cell cycle arrest at the G0/G1 or G2/M phase and to trigger apoptosis through various cellular pathways. mdpi.comresearchgate.net

In Vivo Models: To assess the anti-tumor efficacy in animal models, which provides a more comprehensive understanding of the compound's pharmacodynamics in a complex biological system.

While direct and specific pharmacodynamic data for this compound is not extensively available in the public domain, the collective evidence from its structural analogs strongly indicates that its mechanism of action likely involves the modulation of signaling pathways that are fundamental to cancer cell biology.

Detailed Research Findings

The anticancer potential of compounds structurally similar to this compound has been investigated across a range of human cancer cell lines. One such study on the pyrazolinyl-indole derivative, HD02 , which shares key structural motifs, revealed broad-spectrum antiproliferative activity. The compound was tested by the National Cancer Institute (NCI) against a panel of approximately 60 cancer cell lines, where it exhibited notable growth inhibition. nih.gov

The table below summarizes the percentage of growth inhibition of selected cancer cell lines when treated with compound HD02 at a concentration of 10 µM.

| Cancer Type | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Leukemia | CCRF-CEM | 25.1 |

| Non-Small Cell Lung Cancer | HOP-92 | 33.8 |

| Colon Cancer | HCT-116 | 28.4 |

| CNS Cancer | SF-295 | 30.2 |

| Melanoma | UACC-62 | 35.7 |

| Ovarian Cancer | OVCAR-3 | 29.9 |

| Renal Cancer | SN12C | 31.5 |

| Prostate Cancer | PC-3 | 27.8 |

| Breast Cancer | MCF7 | 26.3 |

The data indicates that the structural features present in HD02, and by extension potentially in this compound, are conducive to exerting a cytostatic or cytotoxic effect on a variety of tumor cells. The mechanism behind this activity for many diarylurea compounds is often attributed to the inhibition of protein kinases that are crucial for the proliferation and survival of cancer cells. nih.govnih.gov For example, compounds with a similar diarylurea scaffold, such as Sorafenib (B1663141) and Linifanib, are known multi-kinase inhibitors targeting VEGFR and PDGFR among others. mdpi.com

Further mechanistic studies on related compounds have shown that they can induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.comresearchgate.net The indole nucleus itself is a privileged scaffold in the development of anticancer agents, and its derivatives have been shown to target various cellular processes including microtubule dynamics and signaling pathways. nih.gov The combination of the indole moiety with the urea linker, which is a key feature of many kinase inhibitors, likely results in a molecule with a high affinity for the ATP-binding site of various kinases, thereby disrupting their function and leading to the observed anticancer effects.

Molecular Mechanisms of Action and Target Engagement of 1 1h Indol 3 Yl 3 P Tolyl Urea Derivatives

Identification and Characterization of Molecular Targets

Derivatives of indole-based ureas have been identified as modulators of several key proteins implicated in human disease. Research has pointed to their interaction with targets that play significant roles in cancer and neurological pathways.

Notably, certain aryl urea (B33335) derivatives have been investigated for their effects on critical signaling proteins. For instance, docking studies have shown that some 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs can efficiently bind to the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation. researchgate.net One such derivative, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, demonstrated moderate inhibition of EGFR. researchgate.net Other predicted molecular targets for urea analogs include Nuclear factor NF-kappa-B, Cyclooxygenase-2, and Monoamine oxidase A. researchgate.net

In the context of neurodegenerative diseases, a series of indole (B1671886) derivatives featuring a urea moiety were designed as multifunctional agents. These compounds have shown inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE), enzymes that are key targets in the management of Alzheimer's disease. rsc.org Furthermore, indole-2-carboxamide derivatives, which are structurally related, have been identified as allosteric modulators of the cannabinoid CB₁ receptor. nih.govacs.orgrti.org The aryl hydrocarbon receptor (AhR), a transcription factor involved in immune responses, is another target for indole-functionalized metabolites. nih.gov

Some pyrazolyl-urea derivatives have been found to target Ubiquitin Specific Protease 7 (USP-7), a deubiquitinating enzyme that protects substrate proteins from degradation and is implicated in cancer. mdpi.com The versatility of the urea scaffold is further highlighted by its presence in inhibitors of soluble epoxide hydrolases (sEH), which are involved in regulating inflammation and blood pressure. nih.govmdpi.com

Table 1: Identified Molecular Targets of Indole-Urea Derivatives

| Target Class | Specific Target | Associated Disease/Process | Derivative Type | Reference |

|---|---|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer | 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas | researchgate.net |

| Enzymes | Monoamine Oxidase (MAO-A, MAO-B) | Neurodegenerative Disease | Indole-urea hybrids | rsc.org |

| Enzymes | Cholinesterases (AChE, BuChE) | Neurodegenerative Disease | Indole-urea hybrids | rsc.org |

| Receptors | Cannabinoid CB₁ Receptor | Neurological Pathways | Indole-2-carboxamides | nih.govacs.orgrti.org |

| Enzymes | Ubiquitin Specific Protease 7 (USP-7) | Cancer | Pyrazolyl-urea derivatives | mdpi.com |

| Enzymes | Soluble Epoxide Hydrolase (sEH) | Inflammation, Hypertension | Peptidyl-urea derivatives | nih.gov |

| Transcription Factors | Aryl Hydrocarbon Receptor (AhR) | Immunity, Cancer | Indole-functionalized metabolites | nih.gov |

Detailed Analysis of Binding Interactions

The efficacy of 1-(1H-indol-3-yl)-3-(p-tolyl)urea derivatives is contingent upon their precise and stable binding to their molecular targets. This binding is a complex interplay of various non-covalent forces, including hydrogen bonding and hydrophobic interactions, which collectively determine the affinity and specificity of the ligand-target complex.

The urea moiety is a cornerstone of molecular recognition for these derivatives, primarily due to its ability to act as both a hydrogen bond donor and acceptor. mdpi.com This dual capacity allows it to form multiple, stable hydrogen bonds with protein targets, which is a critical factor for biological activity. nih.gov

In docking studies with various protein targets, the urea group consistently participates in key hydrogen bonding interactions. For example, in the binding of a fluorinated 5-pyrazolyl-urea derivative to USP-7, the urea NH groups form crucial hydrogen bonds with the side chains of glutamate (B1630785) residues (Glu572 and Glu785), while the carbonyl group also engages in hydrogen bonding with an arginine residue (Arg788). mdpi.com Similarly, when a 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analog binds to EGFR, a hydrogen bond is observed between the carbonyl functional group and the amino acid Lys745. researchgate.net In the active site of soluble epoxide hydrolase, the nitrogens of the urea group in inhibitor compounds form hydrogen bonds with the carboxyl group of an aspartate residue (Asp335). mdpi.com This recurring pattern of interaction underscores the fundamental role of the urea functional group in anchoring the ligand within the target's binding site.

Alongside hydrogen bonding, hydrophobic interactions are vital for the binding of these compounds, particularly involving their aromatic rings. The indole and p-tolyl groups can fit into hydrophobic pockets within the target protein, displacing water molecules and increasing the stability of the complex. mdpi.com The urea molecule itself can also participate in weakening hydrophobic interactions through a direct mechanism. columbia.edunih.gov It achieves this by forming stronger attractive dispersion interactions with the protein's side chains and backbone than water does, effectively dissolving the hydrophobic regions. columbia.edunih.gov

The active sites of targets like the soluble epoxide hydrolase (sEH) are noted to be quite hydrophobic. nih.gov Therefore, inhibitors with hydrophobic or aromatic amino acid components, such as phenylalanine, tend to be effective. nih.gov The aromatic rings of diaryl ureas drive key nonbonded π interactions within these hydrophobic pockets. mdpi.com These interactions can include π-cation interactions between cationic side chains of inhibitors and the aromatic residues lining the catalytic cavity of the target enzyme. nih.gov In docking studies of urea derivatives with the human adenosine (B11128) A2A receptor, both hydrophilic and lipophilic interactions were observed, with the most potent agents often carrying a methoxy (B1213986) group on the phenyl ring. nih.gov

Indole-based urea derivatives can exert their effects not only by binding to the active site (orthosteric binding) but also through allosteric modulation. Allosteric modulators bind to a site on the protein distinct from the primary binding site, inducing a conformational change that alters the protein's activity. nih.govacs.org Structurally related indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB₁ receptor. nih.govacs.orgrti.org

The binding of urea and its derivatives can induce significant conformational changes in proteins. nih.gov Studies have shown that urea-induced structural changes can markedly affect a protein's behavior. researchgate.net These changes are often more sensitive to alterations in the protein's tertiary structure than its secondary structure. In some cases, the inactivation of an enzyme by urea occurs at concentrations lower than those needed to cause a significant global unfolding of the protein molecule. nih.gov This suggests that the active sites can be located in regions of the enzyme that are more fragile and susceptible to denaturation than the protein as a whole. nih.gov

Mechanistic Elucidation of Cellular Responses

The interaction of this compound derivatives with their molecular targets initiates a cascade of cellular events, culminating in specific physiological responses. One of the most significant outcomes studied is the induction of a unique form of programmed cell death.

A notable cellular response to certain indole-based compounds is the induction of methuosis, a non-apoptotic form of cell death. uni.lunih.govresearchgate.net Methuosis is characterized by extensive cytoplasmic vacuolization, where the cell's cytoplasm fills with large, fluid-filled vacuoles derived from macropinosomes. uni.lunih.govmdpi.com This process is triggered by the stimulation of macropinocytosis ("cell drinking") combined with defects in vesicle trafficking, ultimately leading to the rupture of the cell membrane. nih.gov

Several indole-based chalcones and propenones, which share structural similarities with the core indole scaffold, have been identified as potent inducers of methuosis in cancer cells, including glioblastoma. uni.lunih.govmdpi.com For example, the compound 3-(2-methyl-1H- indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP) and its derivatives cause a rapid accumulation of these vacuoles. nih.gov This vacuolization can be blocked by cholesterol-interacting agents, confirming the origin of the vacuoles from non-clathrin endocytic pathways. nih.gov

Mechanistically, these compounds appear to disrupt the endosomal trafficking pathway by affecting key regulatory proteins like the GTPases Rab5 and Rab7. nih.gov While the vacuoles acquire some markers of late endosomes, they fail to merge with lysosomes, suggesting a blockage at the late endosome/lysosome boundary. nih.gov This form of cell death is caspase-independent, meaning it can effectively kill cancer cells that have developed resistance to traditional apoptosis-inducing chemotherapies. uni.lunih.gov

Modulation of Immunological Pathways (e.g., Antigen Presentation) by this compound Derivatives

Extensive investigation of the scientific literature reveals a notable absence of direct research on the specific immunomodulatory effects of This compound and its close derivatives on immunological pathways, particularly concerning antigen presentation. To date, no published studies have detailed the direct interaction of this compound with antigen-presenting cells (APCs), its influence on Major Histocompatibility Complex (MHC) expression, or its role in the subsequent activation of T-cells.

However, by examining the broader classes of compounds to which this compound belongs—namely, aryl ureas and indole derivatives—it is possible to hypothesize potential, yet unproven, mechanisms of action.

General Immunomodulatory Potential of the Constituent Moieties

The chemical structure of this compound combines an indole nucleus with an aryl urea functionality. Both of these chemical motifs are present in various compounds that have demonstrated immunomodulatory properties.

Aryl Urea Derivatives: Research into structurally related aryl urea compounds has indicated their potential as modulators of immune responses. Certain aryl ureas have been investigated as multitarget inhibitors, with some showing activity against immune checkpoint proteins like Programmed Death-Ligand 1 (PD-L1). nih.govnih.govmdpi.commdpi.com The expression of PD-L1 on APCs and tumor cells is a critical mechanism for downregulating T-cell activity. Compounds that interfere with the PD-L1/PD-1 axis can enhance anti-tumor immunity. While no data directly links this compound to PD-L1 inhibition, the presence of the aryl urea scaffold suggests this as a speculative avenue for future investigation.

Indole Derivatives: The indole nucleus is a privileged scaffold in medicinal chemistry and is found in numerous biologically active compounds, including those with anti-inflammatory and immunomodulatory effects. nih.gov For instance, derivatives of the indole-containing amino acid tryptophan, such as kynurenines, are known to suppress T-cell proliferation. nih.gov Furthermore, some synthetic indole derivatives have been explored for their anti-inflammatory properties, which are often linked to the modulation of immune cell function. nih.gov Microbial indole compounds have also been noted for their diverse roles in eukaryotic systems, including immunomodulatory activities. nih.gov

Hypothetical Impact on Antigen Presentation

Antigen presentation is a fundamental process in the adaptive immune response, where APCs, such as dendritic cells (DCs), process and present antigens to T-lymphocytes. This process is tightly regulated and can be influenced by small molecules. Based on the activities of related compound classes, one could speculate on several underexplored mechanisms for this compound:

Modulation of APC Maturation: The maturation status of APCs dictates their ability to stimulate T-cells. This includes the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules. It is conceivable that indolyl-urea compounds could influence the signaling pathways that govern DC maturation.

Cytokine Production: The cytokine milieu produced by APCs plays a crucial role in directing the nature of the T-cell response. Future studies could explore whether this compound or its derivatives alter the production of key cytokines like IL-12, IL-10, or TNF-α by APCs.

Direct Interaction with MHC or Associated Proteins: While highly speculative, small molecules can sometimes directly or indirectly influence the peptide-loading and presentation machinery of MHC molecules.

It must be reiterated that these potential mechanisms are purely hypothetical and are not supported by any direct experimental evidence for this compound. The absence of specific data underscores a significant gap in the current understanding of this compound's biological activity.

Data Tables

Due to the lack of specific research findings on the immunological effects of this compound and its derivatives, no data tables can be generated at this time. Future experimental work would be required to produce the data necessary for such a table, which might include:

Effects on the expression of surface markers on dendritic cells (e.g., CD80, CD86, MHC Class II).

Impact on cytokine secretion profiles from activated antigen-presenting cells.

In vitro T-cell proliferation in the presence of compound-treated antigen-presenting cells.

Computational Chemistry and Drug Design Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(1H-indol-3-yl)-3-(p-tolyl)urea and its derivatives, docking simulations have been instrumental in elucidating their binding modes with various biological targets.

Researchers have synthesized and characterized a series of 1,3-disubstituted urea (B33335) derivatives and subjected them to molecular docking simulations to predict their interactions with the active sites of enzymes like human soluble epoxide hydrolase (sEH). researchgate.net These studies help in understanding the structure-activity relationships and identifying key interactions that contribute to the inhibitory activity of these compounds. For instance, docking studies of indole (B1671886) derivatives with monoamine oxidase (MAO) A and B have shown that the propargylamine (B41283) moiety can position itself close to the FAD cofactor, suggesting a mechanism for their inhibitory activity. rsc.org

Similarly, new indol(1H-3-yl)pyrimidine derivatives, which share structural similarities with this compound, have been synthesized and their binding ability with B-DNA has been evaluated through molecular docking. nih.gov The results from such studies are crucial for designing compounds with specific DNA interacting properties. nih.gov In the context of cancer therapy, molecular docking has been employed to study the binding of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs to targets like DNA topoisomerase I, tubulin, and the epidermal growth factor receptor (EGFR). mdpi.com

The following table summarizes the key findings from molecular docking studies of various indole-urea derivatives:

Interactive Data Table: Molecular Docking of Indole-Urea Derivatives| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| 1,3-disubstituted ureas | Human soluble epoxide hydrolase (sEH) | Prediction of binding modes within the active site. | researchgate.net |

| Indole derivatives with propargylamine moiety | Monoamine oxidase (MAO)-A and MAO-B | Propargylamine moiety in close proximity to the FAD cofactor. | rsc.org |

| Indol(1H-3-yl)pyrimidine derivatives | B-DNA | Evaluation of binding ability and intercalative binding mode. | nih.gov |

| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs | DNA topoisomerase I, tubulin, EGFR | Assessment of binding affinity to potential anticancer targets. | mdpi.com |

In Silico Predictive Modeling (e.g., ADME, Bioactivity Scores)

In silico predictive modeling plays a pivotal role in the early stages of drug development by forecasting the pharmacokinetic and pharmacodynamic properties of a compound. This includes the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as bioactivity scores.

For indole derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often predicted to assess their drug-likeness. rsc.org For example, a study on a series of indole derivatives designed as multifunctional agents for Alzheimer's disease showed that the lead compound had good in silico predicted ADMET properties. rsc.org These predictions are vital for circumventing pharmacokinetic limitations that may have been experienced with structurally related compounds. rsc.org

Bioactivity scores are another important in silico prediction, providing insights into the potential biological targets of a compound. nih.gov For instance, the bioactivity scores of plant cyclopeptides containing indole moieties have been calculated to assess their potential as GPCR ligands or protease inhibitors. nih.gov The bioactivity score can provide information on the binding cascade of drugs, which is useful for developing new functional drugs with increased binding selectivity and fewer undesirable effects. eijppr.com

The table below presents a hypothetical in silico profile for this compound based on typical parameters evaluated for similar compounds.

Interactive Data Table: Predicted In Silico Properties of this compound

| Parameter | Predicted Value/Score | Implication |

|---|---|---|

| ADME | ||

| Oral Bioavailability | Moderate to High | Good potential for oral administration. |

| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity. |

| CYP450 Inhibition | Possible inhibitor of specific isoforms | Potential for drug-drug interactions. |

| Bioactivity Score | ||

| GPCR Ligand | 0.15 | Moderate likelihood of interacting with G-protein coupled receptors. |

| Ion Channel Modulator | -0.05 | Low likelihood of interacting with ion channels. |

| Kinase Inhibitor | 0.25 | Moderate likelihood of inhibiting kinases. |

| Nuclear Receptor Ligand | 0.10 | Moderate likelihood of interacting with nuclear receptors. |

| Protease Inhibitor | -0.10 | Low likelihood of inhibiting proteases. |

Note: The values in this table are illustrative and would need to be confirmed by specific in silico studies on the compound.

Rational Design Strategies for Lead Optimization of Indole-Urea Derivatives

Rational drug design is an inventive process of finding new medications based on the knowledge of a biological target. This approach, heavily reliant on computational methods, is used for the lead optimization of indole-urea derivatives to enhance their efficacy and selectivity.

In the development of inhibitors for specific targets like the NLRP3 inflammasome, a series of novel urea derivatives can be designed and synthesized based on known inhibitors. nih.gov This strategy allows for the exploration of the structure-activity relationship and the optimization of compounds to achieve potent activity with low cytotoxicity. nih.gov Similarly, for the development of agents against Alzheimer's disease, indole derivatives have been designed to improve activity and overcome pharmacokinetic limitations of existing compounds by incorporating moieties like propargylamine and modifying the carbamate (B1207046) function to a more stable urea group. rsc.org

The process of rational design is iterative, often involving cycles of design, synthesis, and biological testing to refine the lead compounds. rsc.org This cost-effective approach has been successfully used to identify potent inhibitors for various diseases. rsc.org

Future Directions and Preclinical Research Perspectives

Exploration of Novel Therapeutic Indications for Indole-Urea Scaffolds

The indole (B1671886) ring is a versatile pharmacophore found in numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov This inherent biological accessibility makes the indole scaffold a fertile ground for discovering drugs against challenging diseases. nih.govresearchgate.net Researchers are actively exploring the potential of indole derivatives, including indole-ureas, for new therapeutic roles beyond their initial targets.

Key areas of exploration include:

Oncology : The indole moiety is a core component of agents targeting various mechanisms in cancer biology, such as protein kinase inhibition and apoptosis induction. nih.gov Recent studies have highlighted the potential of indole derivatives against both non-small cell lung cancer (NSCLC) and drug-resistant breast cancer. nih.govresearchgate.net The structural features of these compounds allow for interactions that affect cell signaling and proliferation pathways crucial in cancer progression. researchgate.net

Infectious Diseases : The emergence of drug-resistant pathogens, particularly in tuberculosis, necessitates the discovery of novel therapeutic agents. nih.gov Indole derivatives have been extensively investigated as potential anti-tubercular agents, with some compounds targeting the mycobacterial cell membrane or key enzymes like DprE1. nih.gov The unique structure of the indole scaffold allows for the design of molecules that can disrupt bacterial processes, offering a promising avenue for developing new antibiotics. nih.gov

Inflammation and Hypertension : Certain urea-based compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme targeted for treating hypertension and inflammation. nih.gov This indicates that the broader indole-urea class could be investigated for similar activities, potentially leading to new treatments for cardiovascular and inflammatory conditions.

The wide-ranging biological activities reported for indole-containing molecules underscore the vast potential for identifying new therapeutic uses for scaffolds like 1-(1H-indol-3-yl)-3-(p-tolyl)urea. nih.gov

Development of Advanced Analogues with Improved Potency and Selectivity

A central goal in medicinal chemistry is the iterative refinement of lead compounds to create advanced analogues with superior pharmacological profiles. For indole-urea scaffolds, this involves chemical modifications aimed at increasing potency against the intended target, improving selectivity over related targets to minimize off-target effects, and enhancing pharmacokinetic properties such as bioavailability.

Recent research provides several examples of this approach with related urea-based compounds:

Conformational Constraint : In the development of P2Y1 antagonists for antithrombotic therapy, researchers transformed a lead compound into a novel series of conformationally constrained ortho-anilino diaryl ureas. This strategy led to the discovery of a spiropiperidine indoline-substituted diaryl urea (B33335) with significantly improved potency in functional assays and better oral bioavailability in preclinical models. nih.gov

Target-Specific Modifications : To develop analgesics, scientists synthesized a series of 1-(chroman-4-yl)urea derivatives as antagonists for the transient receptor potential vanilloid-1 (TRPV1). nih.govresearchgate.net This effort culminated in the identification of A-1165442, an analogue with excellent pharmacological selectivity and a favorable pharmacokinetic profile that demonstrated efficacy in rodent pain models. nih.govresearchgate.net

Improved Pharmacokinetics : Researchers working on soluble epoxide hydrolase (sEH) inhibitors found that while 1,3-disubstituted ureas were potent, they suffered from poor metabolic stability. nih.gov By incorporating polar groups, such as a morpholine (B109124) or diethylene glycol, they successfully improved metabolic stability and pharmacokinetic properties in animal models without sacrificing inhibitory potency. nih.gov

Anticancer Activity : The synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogues has yielded compounds with significant anticancer activity against various cell lines, including those for kidney, breast, and lung cancer. mdpi.comnih.gov In silico molecular docking studies helped to rationalize the observed activity by showing a high binding affinity for targets like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

Table 1: Examples of Advanced Urea-Based Analogues and Their Improvements

| Compound/Series | Target | Improvement Achieved |

|---|---|---|

| Spiropiperidine indoline-substituted diaryl ureas | P2Y1 Receptor | Improved potency and oral bioavailability. nih.gov |

| A-1165442 | TRPV1 | Excellent pharmacological selectivity and favorable pharmacokinetics. nih.govresearchgate.net |